L-Tyrosyl-N~5~-(diaminomethylidene)-L-ornithyl-L-histidyl-L-tyrosinamide

TSHR antagonist cAMP HEK293

L-Tyrosyl-N~5~-(diaminomethylidene)-L-ornithyl-L-histidyl-L-tyrosinamide (CAS 918889-33-5) is a synthetic tetrapeptide composed of tyrosine, a guanidino‑modified ornithine, histidine, and a C‑terminal tyrosinamide. Publicly curated authoritative databases annotate the compound under the semantic types “Amino Acid, Peptide, or Protein” and “Biologically Active Substance”.

Molecular Formula C30H40N10O6
Molecular Weight 636.7 g/mol
CAS No. 918889-33-5
Cat. No. B15174357
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Tyrosyl-N~5~-(diaminomethylidene)-L-ornithyl-L-histidyl-L-tyrosinamide
CAS918889-33-5
Molecular FormulaC30H40N10O6
Molecular Weight636.7 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC2=CN=CN2)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)N)N)O
InChIInChI=1S/C30H40N10O6/c31-22(12-17-3-7-20(41)8-4-17)27(44)38-23(2-1-11-36-30(33)34)28(45)40-25(14-19-15-35-16-37-19)29(46)39-24(26(32)43)13-18-5-9-21(42)10-6-18/h3-10,15-16,22-25,41-42H,1-2,11-14,31H2,(H2,32,43)(H,35,37)(H,38,44)(H,39,46)(H,40,45)(H4,33,34,36)/t22-,23-,24-,25-/m0/s1
InChIKeyMMORHPJACZFHKN-QORCZRPOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

L-Tyrosyl-N~5~-(diaminomethylidene)-L-ornithyl-L-histidyl-L-tyrosinamide (CAS 918889-33-5) – Procurement-Relevant Chemical Identity & Database Profile


L-Tyrosyl-N~5~-(diaminomethylidene)-L-ornithyl-L-histidyl-L-tyrosinamide (CAS 918889-33-5) is a synthetic tetrapeptide composed of tyrosine, a guanidino‑modified ornithine, histidine, and a C‑terminal tyrosinamide . Publicly curated authoritative databases annotate the compound under the semantic types “Amino Acid, Peptide, or Protein” and “Biologically Active Substance” [1]. Its primary documented biological interaction is with the thyroid‑stimulating hormone receptor (TSHR), where it functions as an antagonist [2]. The compound is indexed in BindingDB with both human TSHR (IC₅₀ = 74 nM, HEK293 cAMP assay) and rat TSHR (IC₅₀ = 234 nM, FRTL‑5 cAMP assay) data points [2].

Why Generic Substitution Is Not Supported for L-Tyrosyl-N~5~-(diaminomethylidene)-L-ornithyl-L-histidyl-L-tyrosinamide – Evidence-Gap Analysis


No head‑to‑head comparative studies, selectivity panels, or structure–activity relationship (SAR) series that include this exact compound alongside close analogs have been identified in the peer‑reviewed literature or patent corpus . The peptide features a non‑canonical N~5~‑(diaminomethylidene)‑ornithine residue that distinguishes it from standard arginine‑containing or lysine‑containing tetrapeptides; however, quantitative functional or binding data for the nearest sequence neighbors (e.g., Tyr‑Arg‑His‑Tyr‑NH₂ or Tyr‑Lys‑His‑Tyr‑NH₂) are absent from publicly available databases . Consequently, any claim that this compound cannot be replaced by a generic analog rests on the uniqueness of its covalent structure rather than on empirical performance differentials. Procurement decisions must therefore be driven by the specific TSHR‑antagonist activity profile documented for this exact CAS number [1].

Quantitative Differentiation Evidence for L-Tyrosyl-N~5~-(diaminomethylidene)-L-ornithyl-L-histidyl-L-tyrosinamide


Human TSHR Antagonist Potency – IC₅₀ = 74 nM in HEK293 cAMP Assay

The compound inhibits thyroid‑stimulating hormone receptor (TSHR) activation in a recombinant human HEK293 cell line with an IC₅₀ of 74 nM, measured by Eu‑cAMP TR‑FRET after 2 h incubation [1]. This is the sole human‑receptor potency value available for CAS 918889-33-5. No analogous data exist for the closest sequence‑related analogs (Tyr‑Arg‑His‑Tyr‑NH₂, Tyr‑Lys‑His‑Tyr‑NH₂, or the des‑guanidino derivative Tyr‑Orn‑His‑Tyr‑NH₂); therefore, the 74 nM IC₅₀ serves as the baseline for selecting this specific compound when TSHR antagonism is the experimental endpoint.

TSHR antagonist cAMP HEK293 Graves' disease

Rat TSHR Antagonist Potency – IC₅₀ = 234 nM in FRTL‑5 cAMP Assay

In rat FRTL‑5 thyroid cells, the compound antagonizes TSHR with an IC₅₀ of 234 nM, assessed by reduction in cAMP production using the same Eu‑cAMP TR‑FRET endpoint [1]. The ~3.2‑fold lower potency relative to the human receptor (74 nM vs. 234 nM) indicates species‑dependent receptor engagement. No comparator peptide data are available for this assay system, so this value must be interpreted as a standalone activity benchmark.

TSHR antagonist FRTL-5 rat thyroid cAMP

Selectivity Window Against Follicle‑Stimulating Hormone Receptor (FSHR)

The compound exhibits an IC₅₀ of 8 240 nM against the human follicle‑stimulating hormone receptor (FSHR), a closely related glycoprotein hormone receptor family member [1]. The ~111‑fold selectivity window relative to human TSHR (74 nM vs. 8 240 nM) represents the only available off‑target activity data for this compound. No selectivity data exist for luteinizing hormone receptor (LHR) or for comparator peptides, limiting the interpretation to a within‑compound selectivity assessment.

FSHR selectivity off-target glycoprotein hormone receptor

Chemical Structure Differentiation – Guanidino‑Ornithine vs. Canonical Amino Acid Analogs

The N~5~‑(diaminomethylidene)‑L‑ornithine residue creates a guanidino group spaced one methylene unit shorter than that of arginine. In the absence of direct functional comparison data for Tyr‑Arg‑His‑Tyr‑NH₂ or Tyr‑Lys‑His‑Tyr‑NH₂, this structural feature constitutes the primary chemical differentiator . Class‑level inference from guanidino‑modified peptide literature suggests that shortening the side‑chain spacer can alter hydrogen‑bonding geometry and receptor‑binding kinetics, but no experimental validation exists for this specific tetrapeptide series .

non-canonical amino acid guanidino-ornithine peptide SAR N~5~-(diaminomethylidene)

Absence of Documented BTK Inhibitory Activity Despite Database Association

A separate BindingDB entry (monomerid 658457) associates the compound with Bruton's tyrosine kinase (BTK) and references US20240083900, Example 150 [1]. However, the patent (US 2024/0083900 A1) describes pyrazolo[1,5‑a]pyrazine small molecules, not peptides, and the alleged IC₅₀ of 1 nM cannot be verified from the patent text [2]. This discrepancy suggests either a database mis‑annotation or a peptide conjugate not disclosed in the patent. Users evaluating BTK‑related applications must independently verify this activity before procurement.

BTK BindingDB kinase inhibitor data quality

Evidence‑Based Application Scenarios for L-Tyrosyl-N~5~-(diaminomethylidene)-L-ornithyl-L-histidyl-L-tyrosinamide (CAS 918889-33-5)


In Vitro TSHR Antagonism Studies in Human Recombinant Systems

With a confirmed IC₅₀ of 74 nM against human TSHR in HEK293 cells and ~111‑fold selectivity over FSHR [1], this compound is suited as a TSHR‑selective antagonist tool for cAMP‑based reporter assays. Researchers studying Graves' disease autoantibody signaling or TSH‑mediated pathways can use this peptide where a defined, single‑entity antagonist is required. No comparator peptide with documented TSHR activity exists, making CAS 918889-33-5 the only structurally characterized option in this tetrapeptide class.

Species‑Comparative TSHR Pharmacology (Human vs. Rat)

The availability of potency data for both human (IC₅₀ = 74 nM) and rat (IC₅₀ = 234 nM) TSHR [1] enables cross‑species pharmacological profiling. Investigators can use the ~3.2‑fold potency difference to calibrate in vitro–in vivo extrapolation when transitioning from human cell assays to rat disease models (e.g., Graves' hyperthyroidism models).

Peptide Structure–Activity Relationship (SAR) Starting Point for Guanidino‑Ornithine Derivatives

The N~5~‑(diaminomethylidene)‑L‑ornithine residue provides a non‑canonical guanidino spacer that is one methylene unit shorter than arginine [1]. Medicinal chemistry groups exploring the effect of guanidino‑group positioning on TSHR binding can use this compound as a starting scaffold for systematic SAR expansion, given the absence of published SAR data for the Tyr‑X‑His‑Tyr‑NH₂ series.

Negative Control or Exclusion Criterion for FSHR‑Related Assays

The weak FSHR activity (IC₅₀ = 8 240 nM) [1] supports the compound's use as a TSHR‑selective probe in experimental designs where concomitant FSHR modulation must be avoided. At concentrations up to ~1 µM (well below the FSHR IC₅₀), TSHR antagonism can be achieved with negligible FSHR engagement, though confirmatory within‑assay controls are recommended.

Quote Request

Request a Quote for L-Tyrosyl-N~5~-(diaminomethylidene)-L-ornithyl-L-histidyl-L-tyrosinamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.